![molecular formula C21H19N3O4 B5648017 N-(2H-1,3-BENZODIOXOL-5-YL)-2-[3-(2,5-DIMETHYLPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]ACETAMIDE](/img/structure/B5648017.png)
N-(2H-1,3-BENZODIOXOL-5-YL)-2-[3-(2,5-DIMETHYLPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]ACETAMIDE
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Description
N-(2H-1,3-BENZODIOXOL-5-YL)-2-[3-(2,5-DIMETHYLPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]ACETAMIDE is a useful research compound. Its molecular formula is C21H19N3O4 and its molecular weight is 377.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-1,3-benzodioxol-5-yl-2-[3-(2,5-dimethylphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide is 377.13755610 g/mol and the complexity rating of the compound is 677. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-2-[3-(2,5-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide is a complex organic compound with potential therapeutic applications. This article delves into its biological activity, synthesizing findings from diverse research studies to present a comprehensive overview of its pharmacological properties.
Chemical Structure and Properties
The compound features a benzodioxole moiety, a dihydropyridazine core, and an acetic acid derivative. Its structural complexity suggests potential interactions with various biological targets.
Structural Formula
1. Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies on related benzodioxole derivatives have shown inhibition of cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
2. Antimicrobial Properties
The compound's structural components suggest potential antimicrobial activity. Analogues have demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentration (MIC) values indicating potency comparable to standard antibiotics .
Compound | Target Bacteria | MIC (µg/mL) |
---|---|---|
2bF | S. aureus | 8 |
2bB | E. faecalis | 8 |
The proposed mechanism involves the interaction of the compound with specific enzymes or receptors that modulate signaling pathways related to cell growth and survival. For example, it may inhibit kinases that are crucial for tumor progression .
Case Study 1: Anticancer Efficacy
In a study investigating the anticancer effects of benzodioxole derivatives, this compound was tested against breast cancer cell lines. Results showed a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The compound induced apoptosis as confirmed by flow cytometry analysis .
Case Study 2: Antimicrobial Activity
A comparative study evaluated the antimicrobial efficacy of various compounds against S. aureus. The results indicated that N-(2H-1,3-benzodioxol-5-y)-2-[3-(2,5-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-y]acetamide exhibited MIC values significantly lower than traditional antibiotics like triclocarban (TCC), suggesting its potential as an effective antimicrobial agent .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[3-(2,5-dimethylphenyl)-6-oxopyridazin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4/c1-13-3-4-14(2)16(9-13)17-6-8-21(26)24(23-17)11-20(25)22-15-5-7-18-19(10-15)28-12-27-18/h3-10H,11-12H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPXNPZHWUQFFKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NN(C(=O)C=C2)CC(=O)NC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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